molecular formula C13H11NO3 B13006819 1-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylic acid

1-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B13006819
M. Wt: 229.23 g/mol
InChI Key: LDEKBFZOBYGBQT-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring with a phenyl group at the 6-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylic acid can be synthesized through various methods. One common approach involves the Hantzsch dihydropyridine synthesis, which typically includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine or dihydropyridine derivatives.

Scientific Research Applications

1-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of calcium channel blockers.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, dihydropyridine derivatives are known to act as calcium channel blockers, which inhibit the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure. The compound’s structure allows it to bind to the L-type calcium channels, blocking the flow of calcium ions and exerting its pharmacological effects.

Comparison with Similar Compounds

1-Methyl-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylic acid can be compared with other similar compounds, such as:

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another dihydropyridine derivative used in the treatment of hypertension.

    Nicardipine: A dihydropyridine calcium channel blocker with vasodilatory properties.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the phenyl group at the 6-position and the carboxylic acid group at the 4-position can significantly affect its interaction with molecular targets and its overall efficacy as a therapeutic agent.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

1-methyl-2-oxo-6-phenylpyridine-4-carboxylic acid

InChI

InChI=1S/C13H11NO3/c1-14-11(9-5-3-2-4-6-9)7-10(13(16)17)8-12(14)15/h2-8H,1H3,(H,16,17)

InChI Key

LDEKBFZOBYGBQT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=CC1=O)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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